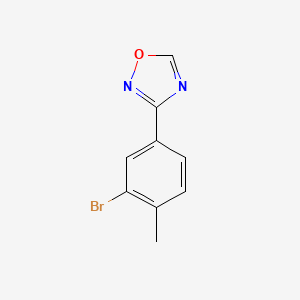
(2S)-2-amino-4-methyl-N-phenylpentanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2-amino-4-methyl-N-phenylpentanamide, also known as AMPP, is a synthetic amino acid derivative with a wide range of applications in biochemistry and physiology. It has been used in numerous scientific studies, ranging from drug development to enzyme inhibition. AMPP is a chiral molecule, meaning it has two mirror-image forms, and is a key component in many drug development processes. In
Wissenschaftliche Forschungsanwendungen
(2S)-2-amino-4-methyl-N-phenylpentanamide has been used in numerous scientific studies, ranging from drug development to enzyme inhibition. For example, it has been used to study the inhibition of enzymes involved in the biosynthesis of fatty acids, such as the fatty acid synthase and acetyl-CoA carboxylase. It has also been used to study the inhibition of enzymes involved in cholesterol biosynthesis, such as 3-hydroxy-3-methylglutaryl-CoA reductase. Additionally, (2S)-2-amino-4-methyl-N-phenylpentanamide has been used to study the inhibition of enzymes involved in the metabolism of drugs, such as cytochrome P450 enzymes.
Wirkmechanismus
The mechanism of action of (2S)-2-amino-4-methyl-N-phenylpentanamide is not yet fully understood, but several studies have suggested that it may act as an inhibitor of enzymes involved in the biosynthesis of fatty acids and cholesterol. Specifically, it appears to inhibit the binding of fatty acids and cholesterol to the enzyme active sites, thus preventing the enzymes from catalyzing their respective reactions. Additionally, it has been suggested that (2S)-2-amino-4-methyl-N-phenylpentanamide may also act as an inhibitor of cytochrome P450 enzymes, which are involved in the metabolism of drugs.
Biochemical and Physiological Effects
The biochemical and physiological effects of (2S)-2-amino-4-methyl-N-phenylpentanamide have not been extensively studied, but some studies have suggested that it may have antioxidant and anti-inflammatory properties. Additionally, it has been suggested that (2S)-2-amino-4-methyl-N-phenylpentanamide may have neuroprotective effects and may be beneficial in the treatment of certain neurological disorders, such as Alzheimer’s disease and Parkinson’s disease.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using (2S)-2-amino-4-methyl-N-phenylpentanamide in laboratory experiments is its chiral nature, which allows for the study of the effects of different enantiomers on the same enzyme. Additionally, (2S)-2-amino-4-methyl-N-phenylpentanamide is relatively inexpensive and easily accessible, making it an ideal choice for laboratory experiments. However, one limitation of using (2S)-2-amino-4-methyl-N-phenylpentanamide in laboratory experiments is that its mechanism of action is not yet fully understood, making it difficult to predict the effects of different enantiomers on the same enzyme.
Zukünftige Richtungen
There are several potential future directions for (2S)-2-amino-4-methyl-N-phenylpentanamide research. One potential direction is to further explore its mechanism of action and its effects on different enzymes. Additionally, further studies could be conducted to investigate its potential antioxidant and anti-inflammatory properties, as well as its potential neuroprotective effects. Finally, further research could be conducted to explore the potential of (2S)-2-amino-4-methyl-N-phenylpentanamide as a drug development tool.
Synthesemethoden
(2S)-2-amino-4-methyl-N-phenylpentanamide can be synthesized using a variety of methods. The most common method is called the Strecker-type reaction, which involves the reaction of an aldehyde, such as formaldehyde, with ammonia and an alkyl halide. This reaction produces the desired amino acid derivative. Another method is the reductive amination of an aldehyde or ketone with an amine, which yields the desired product. Finally, (2S)-2-amino-4-methyl-N-phenylpentanamide can also be synthesized through the reaction of an aldehyde or ketone with a primary amine and a nitrile.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for (2S)-2-amino-4-methyl-N-phenylpentanamide involves the reaction of 4-methyl-N-phenylpentanamide with an amine reagent to introduce the amino group at the 2-position of the molecule. The stereochemistry at the 2-position is controlled by the chiral amine reagent used in the reaction. The resulting amine intermediate is then acylated with an appropriate acylating agent to introduce the amide group at the 2-position. The final product is obtained after purification and isolation steps.", "Starting Materials": [ "4-methyl-N-phenylpentanamide", "Chiral amine reagent", "Acylating agent", "Solvents", "Reagents for purification and isolation" ], "Reaction": [ "Step 1: React 4-methyl-N-phenylpentanamide with chiral amine reagent in a suitable solvent to introduce the amino group at the 2-position of the molecule. The reaction conditions should be optimized to control the stereochemistry at the 2-position.", "Step 2: Acylate the resulting amine intermediate with an appropriate acylating agent to introduce the amide group at the 2-position. The reaction conditions should be optimized to achieve high yield and purity of the product.", "Step 3: Purify the crude product by column chromatography or other suitable methods to remove impurities and isolate the desired product.", "Step 4: Characterize the final product by various analytical techniques such as NMR, IR, and mass spectrometry to confirm its identity and purity." ] } | |
CAS-Nummer |
147485-04-9 |
Produktname |
(2S)-2-amino-4-methyl-N-phenylpentanamide |
Molekularformel |
C12H18N2O |
Molekulargewicht |
206.3 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



